(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound characterized by its bicyclic structure and the presence of a trifluoromethyl group. It is classified as a nitrogen-containing bicyclic compound, specifically an azabicycloalkane, which has applications in medicinal chemistry due to its structural properties that influence biological activity.
The compound is cataloged under the CAS number 1821832-80-7 and is available from various chemical suppliers, including AChemBlock, which lists it with a purity of 97% and a molecular weight of 201.62 g/mol . Its structural formula is C7H11ClF3N, indicating the presence of chlorine and trifluoromethyl substituents.
The synthesis of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride typically involves several key steps:
The synthesis can involve multiple reaction conditions, including temperature control and the use of solvents like dichloromethane or tetrahydrofuran (THF). Each step must be optimized to ensure high yields and selectivity for the desired enantiomer .
The molecular structure of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The trifluoromethyl group is attached at the 7-position, significantly influencing its chemical properties.
This structure can be visualized using molecular modeling software to assess steric interactions and potential binding sites for biological targets.
The compound can undergo various chemical reactions typical for azabicyclic compounds:
The reactions are typically conducted under controlled conditions to avoid decomposition or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to monitor reaction progress and confirm product identity .
The mechanism of action for (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride primarily involves its interaction with neurotransmitter systems:
Pharmacological studies would typically assess binding affinities and inhibition constants to characterize these interactions quantitatively.
Relevant analyses include thermal stability assessments and solubility testing under various conditions to inform formulation strategies for drug development.
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride has several applications in scientific research:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it a valuable target for further research in medicinal chemistry.
Nucleophilic trifluoromethylation is pivotal for introducing the -CF₃ group at the C7 position of the azabicyclo[4.1.0]heptane core. The Ruppert-Prakash reagent (TMSCF₃) serves as a robust trifluoromethyl source due to its stability and reactivity under controlled conditions. This reagent facilitates in situ generation of trifluoromethyl anions when activated by fluoride ions (e.g., from TBAT or CsF). The reaction typically proceeds via an SN2 mechanism on appropriately functionalized precursors such as ketones or epoxides, ensuring regioselectivity at the bridgehead carbon. For instance, ketone substrates undergo nucleophilic addition to form tertiary trifluoromethyl alcohols, which are subsequently dehydrated or reduced to achieve the desired stereochemistry. The use of aprotic polar solvents (e.g., DMF or THF) at temperatures between -78°C and 25°C minimizes side reactions and enhances yield [3].
Table 1: Trifluoromethylation Reagent Comparison
Reagent | Yield Range (%) | Stereoselectivity | Key Limitation |
---|---|---|---|
Ruppert-Prakash (TMSCF₃) | 70–85 | High (dr > 95:5) | Moisture sensitivity |
Umemoto’s reagent | 60–75 | Moderate | Requires strong bases |
CF₃Br/CuI | 50–65 | Low | Radical side products |
The azabicyclo[4.1.0]heptane scaffold is synthesized via intramolecular cyclization or intermolecular [1+2] cycloaddition. A prominent method involves N-protected dihydropyridines undergoing cyclopropanation using sulfur ylides (e.g., dimethyloxosulfonium methylide). This [1+2] cycloaddition proceeds under mild basic conditions (e.g., NaH or K2CO₃) in THF, affording the bicyclic framework with high strain energy (∼50 kcal/mol). Alternative photochemical cyclization methods utilize UV irradiation (254 nm) of diallylamine derivatives in aqueous Cu(II) catalysts, forming the cyclopropane ring via radical recombination. This pathway achieves yields up to 56% but requires extended reaction times (∼80 hours) [3] [6].
Table 2: Cyclization Strategies
Method | Precursor | Conditions | Yield (%) |
---|---|---|---|
[1+2] Cycloaddition | N-Boc-dihydropyridine | Sulfur ylide, THF, 0°C to RT | 70–85 |
Photochemical | Diallylamine | CuSO₄, H₂O, UV, RT | 50–56 |
Diethyl zinc-mediated | Enone | CH₂I₂, DCM, 0°C to RT | 60–75 |
Achieving the (1R,6R,7R) configuration necessitates chiral induction at three stereocenters. Asymmetric hydrogenation of prochiral dihydropyridines using Ir-ferrocenyl catalysts affords enantiomerically enriched piperidine precursors (ee >98%). Subsequent cyclopropanation employs chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Rh₂(S-DOSP)₄) to control diastereoselectivity during ring closure. The steric bulk of the N-protecting group (e.g., tert-butoxycarbonyl) further biases facial selectivity, yielding the (1R,6R,7R) isomer with diastereomeric ratios exceeding 20:1. Recrystallization from acetone/ether mixtures purifies the hydrochloride salt to >97% diastereomeric excess [2] [3].
Monocyclic piperidine precursors exhibit higher flexibility, leading to undesired exo-cyclization products under suboptimal conditions. In contrast, the constrained geometry of bicyclic intermediates (e.g., 3-azabicyclo[4.1.0]heptane derivatives) enhances regiocontrol during functionalization. The ring strain in bicyclic systems (∼30 kcal/mol vs. near-zero in piperidines) accelerates nucleophilic ring-opening but stabilizes the core against epimerization. For instance, electrophilic additions to monocyclic enamines result in 40–60% side products, whereas bicyclic analogs undergo selective trifluoromethylation at C7 with >90% efficiency. Density functional theory calculations confirm lower activation energy (ΔG‡ = 12.3 kcal/mol) for cyclopropanation in bicyclic frameworks compared to monocyclic systems (ΔG‡ = 18.7 kcal/mol) [4] [3].
Solvent polarity critically influences cyclization kinetics. Polar aprotic solvents like DMF accelerate sulfur ylide-mediated cyclizations by stabilizing dipolar intermediates, while ethereal solvents (THF/Et₂O) improve photochemical cyclization yields by minimizing radical quenching. Catalytic systems are equally vital: Cu(II) salts (e.g., CuSO₄·5H₂O) at 5 mol% loadings enable photoinduced electron transfer in aqueous media, whereas phase-transfer catalysts (e.g., Aliquat 336) enhance interfacial reactivity in biphasic conditions. Optimized protocols using Cu(I)/bisoxazoline complexes in toluene achieve turnover frequencies (TOF) of 500 h⁻¹, reducing reaction times from 80 to 12 hours [6] [3].
Table 3: Solvent and Catalyst Optimization
System | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
---|---|---|---|---|
Photochemical | H₂O | CuSO₄ (5) | 80 | 56 |
Ylide Cyclization | THF | None | 2 | 82 |
Rh-Catalyzed | Toluene | Rh₂(S-DOSP)₄ (2) | 12 | 88 |
Phase-Transfer | DCM/H₂O | Aliquat 336 (10) | 6 | 78 |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0